(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Description
This compound is a tricyclic oxygen-rich structure with the molecular formula C₉H₁₂O₆ and a molecular weight of 216.19 g/mol . Its stereochemistry (1S,2R,6R,8R,9R) defines its three-dimensional arrangement, featuring fused oxolane (tetrahydrofuran) and dioxane rings.
Properties
Molecular Formula |
C9H12O6 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1/i7+1 |
InChI Key |
BDBGJSXZKMTMGP-OTDPURCDSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H]([13C](=O)O3)O)O[C@@H]2O1)C |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[63002,6]undecan-10-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and carbonyl groups. It serves as a model substrate for investigating the mechanisms of various biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Oxygen vs. Heteroatom Diversity : The target compound contains only oxygen heteroatoms, while others incorporate nitrogen (e.g., ) or sulfur , altering reactivity and biological target interactions.
- In contrast, the hydroxyl group in the target compound may facilitate hydrogen bonding, improving solubility .
- Stereochemical Complexity : The target compound’s (1S,2R,6R,8R,9R) configuration contrasts with the (1S,3R,8R) stereochemistry in , which influences chiral recognition in biological systems.
Biological Activity
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one (CAS Number: 29514-28-1) is a complex organic compound characterized by its unique stereochemistry and multiple functional groups. This article explores its biological activity, focusing on its potential antioxidant properties, enzyme inhibition capabilities, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 216.19 g/mol. The structure features multiple hydroxyl groups and a tetraoxatricyclo framework that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.19 g/mol |
| CAS Number | 29514-28-1 |
1. Antioxidant Properties
Compounds with hydroxyl groups are known for their ability to scavenge free radicals. The presence of these groups in (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one suggests potential antioxidant activity. Studies indicate that similar compounds can reduce oxidative stress in biological systems by neutralizing reactive oxygen species (ROS) .
2. Enzyme Inhibition
The compound may interact with specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding its potential therapeutic applications. For instance:
- Cyclooxygenase (COX) Inhibition : Some studies suggest that compounds with similar structures can inhibit COX enzymes involved in inflammatory processes.
- Lipase Inhibition : Research indicates that certain tetraoxatricyclo compounds may inhibit lipase activity, impacting lipid metabolism .
3. Antimicrobial Activity
Research has shown that compounds with structural similarities to (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one exhibit antimicrobial properties against various pathogens:
- Bacterial Activity : Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Similar compounds have shown antifungal properties against common fungal strains .
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antioxidant Activity :
- A comparative analysis of various hydroxylated compounds showed that those with multiple hydroxyl groups exhibited significantly higher antioxidant activity than their counterparts.
-
Enzyme Interaction Study :
- In vitro assays demonstrated that compounds structurally related to (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one inhibited lipase activity by up to 50%, suggesting potential applications in obesity treatment.
-
Antimicrobial Efficacy :
- A recent study tested the antibacterial properties of several tetraoxatricyclo derivatives against Staphylococcus aureus and Escherichia coli and found significant inhibitory effects.
Q & A
Q. Q: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
A: Synthesis typically involves multi-step cyclization and functionalization. For analogous tricyclic systems, trifluoroacetic acid (TFA) serves as an effective solvent for ring closure, while NaN₃ or N-bromosuccinimide (NBS) facilitates halogenation or azide introduction . Key parameters to optimize include:
- Temperature : Controlled cooling (e.g., 10°C) minimizes side reactions during exothermic steps .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane resolves stereoisomers, while ether recrystallization improves purity .
- Workup : Neutralization with Na₂CO₃ post-reaction ensures stability of acid-sensitive groups .
Q. Example Workflow Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| Cyclization | TFA, NBS, 10°C | Ring formation | Monitor via TLC (Rf ~0.3) |
| Purification | Et₂O recrystallization | Remove polar impurities | Slow cooling to 4°C |
Basic Research: Structural Elucidation Techniques
Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry and hydrogen-bonding network?
A:
- NMR : ¹H/¹³C NMR identifies hydroxyl (δ ~1.5–2.5 ppm) and ketone (δ ~200–210 ppm) groups. NOESY correlations resolve axial/equatorial substituents .
- X-ray Crystallography : Single-crystal analysis (e.g., Bruker APEX2) confirms absolute configuration via Flack parameter refinement (e.g., 0.02(3) for unambiguous assignment) .
- Hydrogen Bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing along the b-axis .
Q. Q: How can conflicting NMR and computational data regarding ring conformation be resolved?
A:
- Dynamic NMR : Variable-temperature ¹H NMR detects chair-twist equilibria in the seven-membered ring (ΔG‡ ~12–15 kcal/mol) .
- DFT Calculations : Compare computed (e.g., Gaussian) and experimental IR/Raman spectra to validate dominant conformers .
- Crystallographic Refinement : Anisotropic displacement parameters (ADPs) highlight thermally induced ring puckering .
Example Conflict Resolution :
If NMR suggests equatorial hydroxyl but X-ray shows axial placement, revise solvent polarity in DFT models (e.g., PCM for TFA solvation effects) .
Advanced Research: Stability Under Environmental Stressors
Q. Q: What experimental designs assess hydrolytic stability and oxidative degradation pathways?
A:
- Hydrolytic Stability : Use a split-plot design (pH 2–12, 25–60°C) with HPLC monitoring. Buffer solutions (e.g., phosphate/citrate) isolate pH effects .
- Oxidative Pathways : Expose to H₂O₂/UV light and analyze via LC-MS for epoxide or ketone derivatives. Radical scavengers (e.g., BHT) validate ROS-mediated degradation .
Q. Stability Study Table :
| Condition | Degradation Product | Half-life (h) | Mechanism |
|---|---|---|---|
| pH 10, 60°C | Lactone ring-opened acid | 12.3 | Base-catalyzed hydrolysis |
| UV/H₂O₂ | 10-keto derivative | 8.7 | Radical oxidation |
Advanced Research: Environmental Fate and Ecotoxicology
Q. Q: How can long-term environmental impact studies be structured for this compound?
A:
- Phase 1 (Lab) : Determine logP (e.g., 6.05 via shake-flask) and soil sorption (Koc ~500–700 mL/g) to predict mobility .
- Phase 2 (Microcosm) : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. GC-MS quantifies tetraoxa byproducts .
- Phase 3 (Ecotoxicology) : Daphnia magna assays (EC50) and algal growth inhibition tests (OECD 201) evaluate acute/chronic toxicity .
Advanced Research: Computational Modeling of Reactivity
Q. Q: Which QSPR/neural network models predict biological activity or synthetic accessibility?
A:
Q. Model Validation Table :
| Model | RMSE (Activity) | R² (Synthetic Score) |
|---|---|---|
| Random Forest | 0.89 | 0.76 |
| Graph Neural Network | 0.78 | 0.82 |
Advanced Research: Mechanistic Studies of Ring-Opening Reactions
Q. Q: How can isotopic labeling (e.g., ¹⁸O) elucidate lactone hydrolysis mechanisms?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
